Dmhca -

Dmhca

Catalog Number: EVT-1595295
CAS Number:
Molecular Formula: C26H43NO2
Molecular Weight: 401.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-Dimethyl-3β-hydroxycholenamide, commonly referred to as DMHCA, is a synthetic compound that functions as a selective agonist for liver X receptors (LXRs). These receptors are crucial in regulating cholesterol homeostasis and lipid metabolism. DMHCA has been identified as a potential therapeutic agent due to its ability to modulate gene expression related to cholesterol transport and metabolism, particularly in the context of diseases such as diabetes and atherosclerosis.

Source

DMHCA is synthesized through various chemical processes involving modifications to the steroidal structure of cholesterol. Its development is rooted in the need for targeted therapies that can effectively manage lipid-related disorders without the adverse effects associated with traditional treatments. Research indicates that DMHCA is derived from cholesterol precursors, emphasizing its biochemical relevance.

Classification

DMHCA belongs to the class of compounds known as cholanamides. It specifically acts as a selective liver X receptor agonist, differentiating it from other LXR modulators that may induce broader metabolic effects. This selectivity allows DMHCA to activate specific pathways involved in cholesterol efflux while minimizing unwanted side effects.

Synthesis Analysis

Methods

The synthesis of DMHCA typically involves several steps, beginning with the derivation of cholestanol or its derivatives. The process often includes:

  1. Chemical Modifications: Introduction of functional groups at specific positions on the steroid nucleus.
  2. Purification Techniques: Use of chromatography methods to isolate and purify the final product.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of DMHCA.

Technical details regarding synthesis can vary based on the desired analogs and modifications being explored in research contexts .

Molecular Structure Analysis

Structure

DMHCA features a steroid backbone characteristic of cholestanol, with specific modifications that enhance its biological activity. The molecular formula is C27H47NO2, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen typical of steroidal compounds.

Data

  • Molecular Weight: Approximately 425.68 g/mol
  • Structural Formula: The structure includes a hydroxyl group at the 3β position, which is critical for its interaction with liver X receptors.
Chemical Reactions Analysis

Reactions

DMHCA participates in several biochemical reactions primarily related to its role as an LXR agonist:

  1. Activation of LXR Pathways: By binding to LXRs, DMHCA induces the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1).
  2. Inhibition of Cholesterol Biosynthesis: DMHCA inhibits the enzyme DHCR24, which is involved in the final steps of cholesterol synthesis, leading to increased levels of desmosterol, a potent LXR agonist .

Technical details regarding these reactions include specific assays used to measure enzyme activity and gene expression changes in cellular models.

Mechanism of Action

Process

The mechanism by which DMHCA exerts its effects involves:

  1. Direct Agonism of LXRs: DMHCA binds directly to LXRα and LXRβ, activating them and leading to transcriptional changes that promote lipid homeostasis.
  2. Gene-Specific Modulation: Unlike other LXR agonists that may broadly affect lipid metabolism, DMHCA selectively enhances ABCA1 expression while minimally affecting other pathways like fatty acid synthesis .

Data

Research indicates that treatment with DMHCA can significantly reduce retinal cholesterol levels and improve cellular function in diabetic models, demonstrating its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but less so in water.

Chemical Properties

  • Stability: DMHCA is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with biological membranes due to its amphipathic nature, facilitating its role in cholesterol transport.

Relevant data from studies highlight its favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent .

Applications

Scientific Uses

DMHCA has been investigated for various scientific applications, including:

  • Cholesterol Management: As a potential treatment for hypercholesterolemia through its action on LXRs.
  • Diabetes Research: Demonstrated efficacy in correcting retinal and bone marrow dysfunction related to diabetes by restoring cholesterol homeostasis and reducing inflammation .
  • Cardiovascular Health: Potential use in preventing atherosclerosis by modulating lipid metabolism pathways.

Research continues to explore additional applications of DMHCA in pharmacology and therapeutic interventions targeting metabolic disorders .

Mechanisms of Action in Metabolic Regulation

Selective LXR Agonism and Cholesterol Efflux Pathways

DMHCA (N,N-dimethyl-3β-hydroxycholenamide) is a synthetic oxysterol that functions as a gene-selective liver X receptor (LXR) agonist. Unlike non-selective LXR agonists (e.g., T0901317 or GW3965), DMHCA specifically activates the cholesterol efflux arm of the LXR pathway without inducing triglyceride synthesis. This selectivity arises from its unique ability to modulate LXRα and LXRβ isoforms, which regulate transcription of genes involved in reverse cholesterol transport (RCT). In diabetic models, DMHCA treatment increased endogenous LXR ligands like desmosterol and oxysterols by >50% in retinal tissues, thereby restoring membrane fluidity and suppressing pro-inflammatory cytokine signaling [1] [5] [8].

Key mechanistic distinctions include:

  • Absence of SREBP1c hyperactivation: DMHCA avoids the lipogenic effects typical of pan-LXR agonists.
  • Upregulation of ABC transporters: It induces ATP-binding cassette transporters ABCA1 and ABCG1, facilitating cholesterol removal from peripheral tissues [8].

Table 1: Gene Expression Changes Induced by DMHCA vs. Non-Selective LXR Agonists

Target GeneDMHCA EffectNon-Selective Agonist EffectFunctional Outcome
ABCA1↑↑↑ (2–3 fold)↑↑↑Enhanced cholesterol efflux
SREBP1c↔ (no change)↑↑↑No triglyceride synthesis
APOE↑↑HDL particle formation
FAS↑↑↑No lipogenesis

Modulation of Cholesterol Homeostasis via ABCA1 Upregulation

DMHCA’s primary antiatherogenic mechanism involves potent induction of ABCA1, a transmembrane transporter critical for cholesterol efflux to apolipoprotein A-I (apoA-I). ABCA1 stabilization is achieved through:

  • Transcriptional activation: DMHCA binds LXRs, triggering ABCA1 gene expression via LXR response elements (LXREs) in the ABCA1 promoter [2] [8].
  • Post-translational modulation: It inhibits calpain-mediated degradation of ABCA1 by disrupting PEST sequence (Proline-Glutamate-Serine-Threonine) proteolysis, extending ABCA1 half-life [2].

In diabetic db/db mice, DMHCA treatment reduced retinal cholesterol by >10-fold and increased ABCA1-dependent efflux by >100%, reversing pathological cholesterol accumulation. This restored membrane fluidity in circulating angiogenic cells (CACs), enabling vascular repair [1] [5].

Table 2: Cholesterol Flux Metrics in DMHCA-Treated Models

Tissue/Cell TypeCholesterol ReductionABCA1 ChangeFunctional Outcome
Diabetic retina>90% decrease↑ 100%Restored retinal structure
Macrophages40–60% efflux increase↑ 200%Reduced foam cell formation
Hepatocytes30% decrease in CE↑ 80%Improved RCT

Inhibition of DHCR24 and Desmosterol Accumulation

A pivotal action of DMHCA is the inhibition of Δ24-dehydrocholesterol reductase (DHCR24), the enzyme catalyzing the final step of cholesterol biosynthesis (desmosterol → cholesterol). This inhibition causes:

  • Desmosterol accumulation: A bioactive sterol metabolite that acts as an endogenous LXR ligand [3] [6].
  • Dual-pathway activation: Desmosterol binds LXRs to upregulate ABCA1 while simultaneously inhibiting SREBP1c processing, thus decoupling cholesterol efflux from lipogenesis [3] [6].

In macrophages, DMHCA-induced desmosterol accumulation (>50% increase) boosted endogenous PUFA biosynthesis and specialized pro-resolving mediators (SPMs), resolving inflammation without immunosuppression [3].

Attenuation of SREBP1c-Mediated Lipogenesis

Unlike synthetic LXR agonists, DMHCA selectively uncouples LXR activation from SREBP1c-driven lipogenesis. This occurs via:

  • Blockade of nSREBP1c formation: DMHCA prevents proteolytic cleavage of the SREBP1c precursor, retaining it in the endoplasmic reticulum. Consequently, nuclear translocation of active SREBP1c (nSREBP1c) is inhibited, suppressing transcription of lipogenic genes (e.g., FAS, ACC, SCD1) [7] [8].
  • Modulation of desmosterol-SREBP crosstalk: Accumulated desmosterol directly binds SREBP, inhibiting its DNA-binding capacity [6] [8].

In vivo studies confirm DMHCA avoids hepatic steatosis and plasma triglyceride elevation—side effects that plagued earlier LXR therapeutics [5] [8].

Table 3: DMHCA’s Impact on Lipogenic Pathways vs. Non-Selective Agonists

Regulatory ComponentDMHCA EffectNon-Selective Agonist Effect
SREBP1c mRNA↔ or slight ↑↑↑↑
nSREBP1c protein↓↓↑↑↑
FAS/ACC expression↑↑↑
Hepatic triglycerides↑↑↑ (3–5 fold)

Properties

Product Name

Dmhca

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentanamide

Molecular Formula

C26H43NO2

Molecular Weight

401.6 g/mol

InChI

InChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

NDGUBXOBXSPVHJ-LXVLQKCJSA-N

Synonyms

DMHCA cpd
N,N-dimethyl-3-HOChNH2
N,N-dimethyl-3-hydroxy-5-cholenamide
N,N-dimethyl-3beta-hydroxycholenamide

Canonical SMILES

CC(CCC(=O)N(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)N(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.